4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula C21H18ClN3OS and a molecular weight of 395.914 g/mol . This compound is part of the thiosemicarbazone family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-(benzyloxy)benzaldehyde with N-(3-chlorophenyl)thiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications, including:
Chemistry:
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases .
Medicine:
- Explored for its anticancer properties, showing cytotoxic activity against certain cancer cell lines .
- Potential use in the treatment of bacterial and fungal infections due to its antimicrobial properties .
Industry:
Mechanism of Action
The mechanism of action of 4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. For instance, it can inhibit metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access . This inhibition can lead to the disruption of essential biological processes in cancer cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
- 4-(Benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone .
- 4-(Benzyloxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone .
- 3-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone .
Uniqueness: 4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs .
Properties
CAS No. |
764653-32-9 |
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Molecular Formula |
C21H18ClN3OS |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H18ClN3OS/c22-18-7-4-8-19(13-18)24-21(27)25-23-14-16-9-11-20(12-10-16)26-15-17-5-2-1-3-6-17/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
InChI Key |
BKBXZOTYWVHJHM-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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